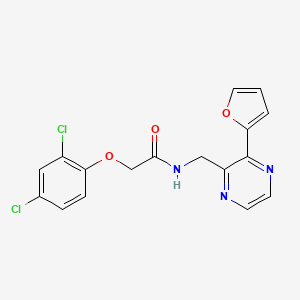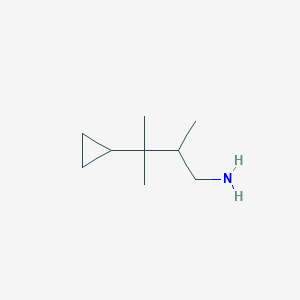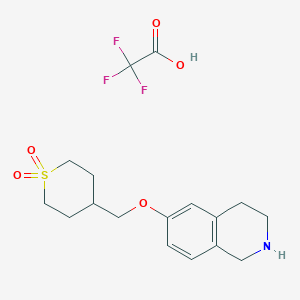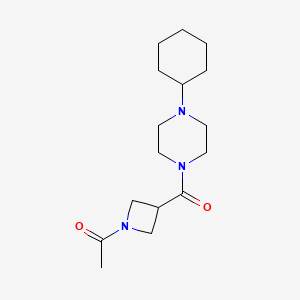
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, also known as DPMA, is a synthetic compound that has been widely used in scientific research. DPMA is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been used in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to inhibit the activity of the protein phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation, and to protect against neurodegeneration. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in various scientific research applications. However, 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have off-target effects that need to be carefully considered.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide in scientific research. One potential application is in the treatment of cancer. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been shown to protect against neurodegeneration, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide and its potential off-target effects.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves several steps, including the preparation of 2,4-dichlorophenoxyacetic acid, 3-(furan-2-yl)pyrazin-2-amine, and N-(2-chloroacetyl)-N-methylglycine methyl ester. These compounds are then reacted together to obtain 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide has been described in detail in several research articles.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-11-3-4-14(12(19)8-11)25-10-16(23)22-9-13-17(21-6-5-20-13)15-2-1-7-24-15/h1-8H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFSRBYKZADHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)
![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)
![6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2782610.png)



![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)


![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)